molecular formula C22H18BrN3O B11586939 7-[(4-Bromophenyl)(pyridin-2-ylamino)methyl]-2-methylquinolin-8-ol

7-[(4-Bromophenyl)(pyridin-2-ylamino)methyl]-2-methylquinolin-8-ol

Cat. No.: B11586939
M. Wt: 420.3 g/mol
InChI Key: WVDJYHRKJJUSFE-UHFFFAOYSA-N
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Description

7-[(4-BROMOPHENYL)[(PYRIDIN-2-YL)AMINO]METHYL]-2-METHYLQUINOLIN-8-OL is a complex organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a bromophenyl group, a pyridinyl group, and a quinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[(4-BROMOPHENYL)[(PYRIDIN-2-YL)AMINO]METHYL]-2-METHYLQUINOLIN-8-OL typically involves multi-step organic reactionsFor instance, the reaction of 4-bromo acetophenone with vetraldehyde in ethanol and sodium hydroxide solution can afford a chalcone intermediate, which can then be used to prepare the desired quinoline derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

7-[(4-BROMOPHENYL)[(PYRIDIN-2-YL)AMINO]METHYL]-2-METHYLQUINOLIN-8-OL can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

    Substitution: The bromophenyl group can participate in substitution reactions, where the bromine atom is replaced by other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalyst choice play a significant role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents into the bromophenyl group.

Scientific Research Applications

7-[(4-BROMOPHENYL)[(PYRIDIN-2-YL)AMINO]METHYL]-2-METHYLQUINOLIN-8-OL has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-[(4-BROMOPHENYL)[(PYRIDIN-2-YL)AMINO]METHYL]-2-METHYLQUINOLIN-8-OL involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the biosynthesis of certain bacterial lipids, thereby exerting its antimicrobial effects . The compound’s structure allows it to interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 7-[(4-BROMOPHENYL)[(PYRIDIN-2-YL)AMINO]METHYL]-2-METHYLQUINOLIN-8-OL apart is its unique combination of functional groups, which confer a distinct set of chemical and biological properties. The presence of both bromophenyl and pyridinyl groups in a quinoline framework allows for versatile chemical modifications and a broad range of applications.

Properties

Molecular Formula

C22H18BrN3O

Molecular Weight

420.3 g/mol

IUPAC Name

7-[(4-bromophenyl)-(pyridin-2-ylamino)methyl]-2-methylquinolin-8-ol

InChI

InChI=1S/C22H18BrN3O/c1-14-5-6-16-9-12-18(22(27)21(16)25-14)20(15-7-10-17(23)11-8-15)26-19-4-2-3-13-24-19/h2-13,20,27H,1H3,(H,24,26)

InChI Key

WVDJYHRKJJUSFE-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=C1)C=CC(=C2O)C(C3=CC=C(C=C3)Br)NC4=CC=CC=N4

Origin of Product

United States

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